molecular formula C10H10N2O2 B2902867 2-(4-Cyanophenoxy)propanamide CAS No. 1040041-89-1

2-(4-Cyanophenoxy)propanamide

Cat. No.: B2902867
CAS No.: 1040041-89-1
M. Wt: 190.202
InChI Key: JHIGQTTZYWLCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyanophenoxy)propanamide (CAS 1040041-89-1) is an organic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . This compound is recognized in research for its role as a metabolite of Selective Androgen Receptor Modulators (SARMs) such as Ostarine (Enobosarm) and S-23 . The study of this compound and its parent drugs is crucial in the field of anti-doping, as SARMs are banned by the World Anti-Doping Agency (WADA) due to their performance-enhancing potential . Investigating its metabolic pathway, which involves processes like ether cleavage and subsequent conjugations, helps in identifying robust markers of SARM intake in athletes . Furthermore, research indicates that a specific metabolite, cyanophenol-sulfate, which may be derived from this compound, could be involved in mechanisms of liver toxicity observed in some SARM users . This product is provided with a purity of ≥98% and is intended for Research Use Only. It is strictly for laboratory and further manufacturing applications and is not intended for diagnostic or therapeutic use, nor for human consumption . Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyanophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIGQTTZYWLCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Cyanophenoxy Propanamide and Analogues

General Strategies for Phenoxypropanamide Scaffold Synthesis

The fundamental structure of 2-(4-Cyanophenoxy)propanamide consists of a 4-cyanophenoxy moiety linked to a propanamide backbone via an ether bond. The synthesis of this scaffold, therefore, hinges on two key chemical transformations: the formation of the ether linkage and the construction of the amide functional group.

Ether Formation Reactions for 4-Cyanophenoxy Moiety Incorporation

The most common and direct method for incorporating the 4-cyanophenoxy group is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This reaction involves the deprotonation of 4-cyanophenol to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic carbon atom on a propanamide precursor bearing a suitable leaving group.

A typical approach involves the reaction of 4-cyanophenol with a 2-halopropanamide, such as 2-bromopropanamide, in the presence of a base. The base, commonly a carbonate salt like potassium carbonate (K₂CO₃) or an alkali metal hydroxide, deprotonates the phenolic hydroxyl group of 4-cyanophenol, generating the more nucleophilic phenoxide. This phenoxide then displaces the halide from the 2-position of the propanamide backbone in an SN2 reaction to form the desired ether linkage. The choice of solvent for this reaction is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), which can solvate the cation of the base and facilitate the nucleophilic attack.

Table 1: Illustrative Conditions for Williamson Ether Synthesis

Reactant 1 Reactant 2 Base Solvent Temperature Yield
4-Cyanophenol 2-Bromopropanamide K₂CO₃ DMF Room Temp. - 80°C Moderate to High

Note: This table represents typical conditions and yields may vary based on specific substrate and reaction optimization.

An alternative, though less direct, route involves forming the ether linkage first by reacting 4-cyanophenol with an ester of a 2-halopropanoic acid (e.g., ethyl 2-bromopropionate). The resulting ester, 2-(4-cyanophenoxy)propanoate, is then converted to the corresponding carboxylic acid through hydrolysis, which is subsequently transformed into the target amide.

Amide Bond Formation Techniques

The formation of the propanamide moiety is another critical step in the synthesis of this compound. This can be achieved through several established methods, primarily involving the reaction of a carboxylic acid with an amine source.

If the synthetic strategy proceeds via the formation of 2-(4-cyanophenoxy)propanoic acid, this carboxylic acid can be converted to the primary amide, this compound, by reaction with ammonia (B1221849) or a source of ammonia. A common method involves first activating the carboxylic acid to make it more susceptible to nucleophilic attack. This can be done by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia to furnish the amide.

Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a variety of coupling agents. These reagents activate the carboxylic acid in situ, facilitating the formation of the amide bond under milder conditions. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Table 2: Common Amide Bond Formation Methods

Starting Material Reagent(s) Amine Source Key Features
2-(4-Cyanophenoxy)propanoic acid SOCl₂, then NH₃ Ammonia Two-step process via acyl chloride
2-(4-Cyanophenoxy)propanoic acid DCC, HOBt Ammonia Mild conditions, good yields

Stereoselective Synthesis of Enantiomers of this compound and Derivatives

The carbon atom at the 2-position of the propanamide backbone in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-2-(4-cyanophenoxy)propanamide. The biological activity of chiral molecules is often enantiomer-dependent, making the stereoselective synthesis of each enantiomer a significant objective.

One approach to obtaining enantiomerically pure this compound is through chiral resolution of the racemic mixture. This can be achieved using techniques such as chiral high-performance liquid chromatography (HPLC). phenomenex.com Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.comchiralpedia.comnih.govnih.gov

A more direct and efficient method is asymmetric synthesis, where the desired enantiomer is synthesized selectively from achiral or prochiral starting materials. This can be accomplished by using a chiral auxiliary or a chiral catalyst. For instance, starting with an enantiomerically pure precursor, such as (R)- or (S)-2-bromopropanoic acid, allows for the synthesis of the corresponding enantiomer of 2-(4-cyanophenoxy)propanoic acid, which can then be converted to the target amide while preserving the stereochemistry.

Enzymatic resolutions can also be employed. For example, a racemic mixture of an ester precursor could be selectively hydrolyzed by a lipase, yielding one enantiomer of the alcohol and the unreacted enantiomer of the ester, which can then be separated and converted to the desired propanamide enantiomer.

Approaches for Structural Diversification and Analog Preparation

To explore the structure-activity relationships (SAR) of this compound, the synthesis of various analogues with modifications to different parts of the molecule is essential.

Modification of the Propanamide Backbone

The propanamide backbone offers several sites for modification. The amide nitrogen can be substituted with various alkyl or aryl groups to generate N-substituted analogues. This is typically achieved by reacting the corresponding 2-(4-cyanophenoxy)propanoic acid with a primary or secondary amine in the presence of a coupling agent.

Table 3: Examples of Propanamide Backbone Modifications

Modification Synthetic Approach Resulting Analogue
N-Alkylation Coupling of 2-(4-cyanophenoxy)propanoic acid with an alkylamine N-Alkyl-2-(4-cyanophenoxy)propanamide
N-Arylation Coupling of 2-(4-cyanophenoxy)propanoic acid with an arylamine N-Aryl-2-(4-cyanophenoxy)propanamide

Furthermore, the methyl group at the 2-position can be replaced with other alkyl or functionalized groups by starting with appropriately substituted 2-halopropanoic acid derivatives.

Substitution Pattern Variations on Aromatic Rings

The aromatic rings of this compound provide ample opportunities for structural diversification. The 4-cyanophenoxy ring can be modified by introducing various substituents at the positions ortho and meta to the cyano group. This is typically achieved by starting with a substituted 4-hydroxybenzonitrile. For instance, reacting a 3-substituted-4-hydroxybenzonitrile with a 2-halopropanamide would yield an analogue with a substitution on the phenoxy ring.

Similarly, if an N-aryl analogue is being synthesized, the aromatic ring of the N-substituent can be varied with different functional groups. A wide array of substituted anilines are commercially available and can be used in the amide bond formation step to generate a library of compounds with diverse substitution patterns on the N-aryl ring. The nature and position of these substituents can significantly influence the physicochemical properties and biological activity of the resulting molecules.

Table 4: Examples of Aromatic Ring Modifications

Ring Modified Position of Substitution Starting Material Example Resulting Analogue Structure
Phenoxy Ring 3-position 3-Fluoro-4-hydroxybenzonitrile 2-(3-Fluoro-4-cyanophenoxy)propanamide

By systematically applying these synthetic strategies, a diverse range of analogues of this compound can be prepared, enabling detailed investigations into their properties and potential applications.

Advanced Spectroscopic and Structural Characterization in 2 4 Cyanophenoxy Propanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, a complete structural map of 2-(4-Cyanophenoxy)propanamide can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the cyanophenoxy ring typically appear as two doublets in the downfield region (around 7.0-8.0 ppm) due to the electron-withdrawing nature of the nitrile group. The methine proton (CH) of the propanamide moiety, being adjacent to both the carbonyl group and the oxygen atom of the ether linkage, would also be significantly deshielded. The methyl (CH₃) protons would appear as a doublet in the upfield region, coupled to the methine proton. The amide (NH₂) protons often present as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton. Each carbon atom in a unique electronic environment gives a distinct signal. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift (typically >170 ppm). The carbon of the nitrile group also has a characteristic chemical shift in the 115-120 ppm range. The aromatic carbons will show several signals in the aromatic region (110-160 ppm), with their exact shifts influenced by the cyano and ether substituents. The aliphatic carbons of the propanamide backbone will appear in the more upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (ortho to CN)~7.6Doublet
Aromatic (ortho to O)~7.0Doublet
Amide (NH₂)5.5 - 7.5Broad Singlet
Methine (CH)~4.8Quartet
Methyl (CH₃)~1.6Doublet

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~174
Aromatic (C-O)~161
Aromatic (C-CN)~106
Aromatic (CH, ortho to CN)~134
Aromatic (CH, ortho to O)~116
Nitrile (C≡N)~119
Methine (CH)~74
Methyl (CH₃)~18

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, electron ionization mass spectrometry (EI-MS) would first generate a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

Subsequent fragmentation of the molecular ion provides valuable structural clues. The fragmentation pattern is dictated by the relative stability of the resulting fragment ions and neutral losses. Key fragmentation pathways for this compound are expected to involve the cleavage of the amide and ether bonds. Common fragmentation includes the loss of the propanamide side chain, leading to a stable 4-cyanophenoxy radical or cation. Another likely fragmentation pathway is the cleavage adjacent to the carbonyl group, resulting in the formation of an acylium ion. The base peak in the spectrum, corresponding to the most abundant fragment ion, often arises from the formation of a particularly stable species.

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment Ion/Neutral Loss
190[M]⁺• (Molecular Ion)
119[HOC₆H₄CN]⁺• (4-Cyanophenol ion)
72[CH(CH₃)CONH₂]⁺•
44[CONH₂]⁺

Other Spectroscopic Techniques for Comprehensive Characterization

While NMR and MS provide the core structural framework, other spectroscopic techniques offer complementary information for a comprehensive characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands confirming its structure. A sharp, strong absorption around 2230-2210 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. libretexts.orgspectroscopyonline.com The amide group would be identified by a strong C=O stretching band (Amide I band) around 1680-1630 cm⁻¹ and N-H stretching vibrations (typically two bands for a primary amide) in the region of 3400-3200 cm⁻¹. libretexts.orglibretexts.org The presence of the ether linkage is confirmed by C-O-C stretching vibrations, typically in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present. libretexts.org

Predicted IR Absorption Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Amide (N-H)3400 - 3200Stretch
Aromatic (C-H)3100 - 3000Stretch
Nitrile (C≡N)2230 - 2210Stretch
Amide (C=O)1680 - 1630Stretch (Amide I)
Amide (N-H)1640 - 1550Bend (Amide II)
Aromatic (C=C)1600 - 1450Stretch
Ether (Ar-O-C)1260 - 1200Asymmetric Stretch
Ether (Ar-O-C)1050 - 1000Symmetric Stretch

Computational and Theoretical Investigations of 2 4 Cyanophenoxy Propanamide Scaffolds

Molecular Docking Studies for Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to model the interaction between a small molecule ligand and its protein target at the atomic level.

The primary biological target for compounds derived from the 2-(4-Cyanophenoxy)propanamide scaffold is the Androgen Receptor (AR), a ligand-activated transcription factor crucial in various physiological processes. Molecular docking simulations have been instrumental in elucidating how these non-steroidal ligands bind to the AR's ligand-binding domain (LBD).

These simulations reveal that the aryl-propionamide core structure fits snugly within the hydrophobic ligand-binding pocket of the AR. nih.gov Key interactions that stabilize this binding include:

Hydrogen Bonding: The amide group of the propanamide moiety often forms critical hydrogen bonds with amino acid residues such as Gln711 and Arg752 in the AR LBD.

Hydrophobic Interactions: The cyanophenyl ring and the phenoxy group engage in extensive hydrophobic and π-π stacking interactions with residues like Trp741, Phe764, and Met780, anchoring the ligand in the pocket. nih.govacs.org

The specific orientation adopted by the ligand, particularly the positioning of its substituted B-ring, can displace key residues like Trp741, expanding the binding pocket and influencing the receptor's subsequent conformational state. nih.gov These detailed interaction models are crucial for understanding the compound's potency and its function as an agonist or antagonist.

Table 1: Key Amino Acid Residues in the Androgen Receptor LBD Interacting with Aryl-Propionamide Ligands

Residue Interaction Type Role in Binding
Gln711 Hydrogen Bond Stabilizes the amide portion of the ligand.
Arg752 Hydrogen Bond Anchors the ligand; crucial for high-affinity binding.
Trp741 Hydrophobic/π-π Forms a key part of the hydrophobic pocket; can be displaced to alter pocket shape.
Phe764 Hydrophobic Contributes to the hydrophobic enclosure of the ligand.

| Met780 | Hydrophobic | Interacts with the aromatic rings of the ligand. |

While the this compound scaffold is specifically designed for high affinity and selectivity towards the Androgen Receptor, in silico docking can also be used to predict potential off-target interactions. Cross-reactivity with other members of the nuclear receptor superfamily, such as the glucocorticoid, progesterone, or estrogen receptors, is a key consideration in drug development.

Computational screening of this scaffold against a panel of other receptors helps in assessing its selectivity profile. Due to structural similarities in the ligand-binding domains of steroid receptors, some degree of interaction might be predicted. However, the unique substitutions on the aryl-propionamide structure are optimized to exploit the specific topology of the AR binding pocket, generally resulting in lower predicted binding affinities for other receptors. For instance, while some coactivators can interact with both the AR and the glucocorticoid receptor, specific inhibitors are designed to be selective. nih.gov The lack of specific docking studies in the literature for this compound against targets other than the AR indicates its high intended selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov For the this compound scaffold, QSAR studies are employed to predict the binding affinity or functional activity of novel analogues based on their physicochemical properties, also known as molecular descriptors.

A typical QSAR model for AR ligands would correlate the binding affinity (expressed as Ki or pIC50) with descriptors such as:

Hydrophobicity (logP): The partitioning of the molecule between oil and water, which influences its ability to enter the hydrophobic binding pocket.

Electronic Properties: Parameters like partial atomic charges, dipole moment, and the energy of molecular orbitals (HOMO/LUMO), which govern electrostatic and hydrogen bonding interactions. chemrxiv.org

Steric Descriptors: Molecular volume, surface area, and shape indices that describe the size and conformation of the molecule, ensuring a good fit within the receptor.

By developing a statistically robust QSAR model from a series of known compounds, researchers can virtually screen new designs and prioritize the synthesis of those with the highest predicted activity. nih.gov The table below provides a representative example of data used in a hypothetical QSAR model for this scaffold.

Table 2: Representative Data for a QSAR Model of Hypothetical this compound Analogues

Compound ID Modification LogP (Hydrophobicity) Dipole Moment (Debye) Molecular Volume (ų) Predicted pIC50
CPP-01 Unsubstituted 2.85 5.2 210 7.5
CPP-02 Add -CH3 3.30 5.1 225 7.8
CPP-03 Add -Cl 3.40 6.1 222 8.1
CPP-04 Add -OH 2.60 4.8 218 7.2

| CPP-05 | Add -CF3 | 3.70 | 6.8 | 235 | 8.5 |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. chemrxiv.org For the this compound scaffold bound to the AR, MD simulations are crucial for understanding the conformational changes the receptor undergoes upon ligand binding.

A key focus of these simulations is the behavior of Helix 12 (H12) in the AR's LBD. researchgate.netmdpi.com The positioning of H12 is critical for determining whether the receptor will be active (agonist state) or inactive (antagonist state). MD simulations have shown that when an agonist binds, H12 adopts a specific conformation that creates a binding surface for coactivator proteins, leading to gene transcription. nih.gov Conversely, the binding of some antagonists, can displace H12, preventing coactivator recruitment and silencing the receptor. mdpi.com

MD simulations allow researchers to:

Assess the stability of the ligand within the binding pocket over nanoseconds or microseconds.

Analyze the flexibility and fluctuations of different regions of the protein.

Calculate the binding free energy of the complex using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), providing a more accurate estimate of binding affinity. researchgate.net

Observe allosteric effects, where ligand binding in one site influences protein conformation and function at a distant site. chemrxiv.org

These simulations reveal that the binding of aryl-propionamide ligands can stabilize a specific conformation of the AR that is distinct from that induced by endogenous androgens, which is the molecular basis for their selective modulator activity.

In Silico Prediction of Biochemical Transformations and Metabolites

Before a drug candidate can be effective, it must navigate the body's metabolic machinery. In silico tools for metabolism prediction are used to forecast the likely biochemical transformations a compound like this compound will undergo, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. researchgate.netdoi.org

These predictive models use various approaches, including rule-based systems that recognize specific chemical motifs prone to metabolism and machine-learning algorithms trained on large datasets of known metabolic reactions. For the aryl-propionamide scaffold, these tools predict several potential metabolic pathways. Studies on structurally similar SARMs have shown that the main routes of Phase I metabolism include hydrolysis, hydroxylation, and reduction. researchgate.net

Commonly predicted transformations for this scaffold would include:

Hydrolysis: Cleavage of the amide bond to yield 2-(4-cyanophenoxy)propanoic acid and ammonia (B1221849), or cleavage of the ether linkage.

Hydroxylation: Addition of a hydroxyl (-OH) group to one of the aromatic rings, making the compound more water-soluble for excretion.

Reduction: Conversion of the nitrile (cyano) group to an amine or other reduced forms.

These predictions are vital for identifying potentially active or toxic metabolites and for designing compounds with improved pharmacokinetic profiles, such as a longer half-life or reduced susceptibility to metabolic inactivation.

Table 3: Predicted Metabolic Transformations for the this compound Scaffold

Transformation Type Metabolic Reaction Predicted Metabolite Structure
Phase I Hydrolysis of amide bond 2-(4-Cyanophenoxy)propanoic acid
Phase I Hydrolysis of ether linkage 4-Cyanophenol and Propanamide derivative
Phase I Aromatic Hydroxylation Hydroxylated this compound
Phase I Reduction of nitrile group 2-(4-(Aminomethyl)phenoxy)propanamide

| Phase II | Glucuronidation | Conjugation of a glucuronic acid moiety to a hydroxylated metabolite. |

Structure Activity Relationship Sar Investigations of 2 4 Cyanophenoxy Propanamide Derivatives

Impact of Substituents on the Propanamide Alpha-Position on Biological Activity

The alpha-position of the propanamide moiety is a critical site for modification, as substituents at this position can significantly influence the compound's interaction with its biological target. While specific SAR data for alpha-substituted 2-(4-Cyanophenoxy)propanamide is limited in publicly available literature, studies on analogous propanamide-containing molecules, such as certain Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, offer valuable insights.

In related structures, the introduction of small alkyl groups, such as methyl or dimethyl, at the alpha-position has been shown to modulate potency and metabolic stability. For instance, the presence of a methyl group can introduce a chiral center, leading to stereoisomers with potentially different biological activities. The size and lipophilicity of the substituent at the alpha-position can also affect the molecule's ability to fit into the binding pocket of its target receptor. Larger or bulkier groups may cause steric hindrance, leading to a decrease in binding affinity.

Alpha-Position Substituent General Impact on Activity (in related propanamides) Potential Rationale
Hydrogen (unsubstituted)Baseline activityAllows for flexibility in the propanamide chain.
MethylCan increase potency and introduce stereoselectivityMay provide optimal hydrophobic interactions within the binding pocket.
DimethylMay alter potencyCan increase lipophilicity and affect conformation.
CyclopropylCan enhance potency and metabolic stabilityIntroduces conformational rigidity which may be favorable for binding.

Influence of Aromatic Ring Substitutions on Pharmacological Profiles

Substituents on the aromatic rings of this compound derivatives play a pivotal role in determining their pharmacological profiles. The electronic properties, size, and position of these substituents can profoundly impact receptor binding affinity and functional activity.

Research on selective androgen receptor modulators (SARMs) with a similar core structure has demonstrated the importance of substituents on both the phenoxy and the anilide aromatic rings. For instance, the presence of electron-withdrawing groups, such as cyano (-CN) and nitro (-NO2), at the para-position of these rings has been shown to be crucial for high androgen receptor (AR) binding affinity.

A study on a series of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(phenyl)-propionamides revealed that compounds with either a nitro or a cyano group at the para-position of both aromatic rings exhibited high AR binding affinity, with Ki values in the low nanomolar range. This suggests that these electron-withdrawing groups are key for effective interaction with the receptor.

Compound A-Ring Substituent (para-position) B-Ring Substituent (para-position) AR Binding Affinity (Ki, nM)
S-19NitroNitro2.0 - 3.8
S-20CyanoNitro2.0 - 3.8
S-21NitroCyano2.0 - 3.8
S-22CyanoCyano2.0 - 3.8

The data indicates that both cyano and nitro groups are well-tolerated at the para-positions of the aromatic rings and contribute significantly to the high binding affinity for the androgen receptor. The position of the substituent is also critical, as moving these groups to other positions on the ring can lead to a significant loss of activity.

Role of the Cyanophenoxy Moiety in Receptor Binding and Activity

In the context of SARMs, the cyano group on the phenoxy ring is a critical hydrogen bond acceptor and participates in vital interactions with specific amino acid residues in the androgen receptor ligand-binding domain. The nitrogen atom of the cyano group can form a strong hydrogen bond with residues such as Gln711 and Arg752 in the AR, which is a crucial interaction for stabilizing the ligand-receptor complex and inducing the conformational changes necessary for biological activity.

The aromatic ring of the cyanophenoxy group also engages in hydrophobic and π-π stacking interactions with aromatic residues within the binding site, further enhancing binding affinity. The specific S-3-(4-cyanophenoxy) scaffold has been identified in compounds with high AR binding affinity, underscoring the importance of this moiety for potent activity. The combination of the hydrogen bonding capability of the cyano group and the hydrophobic interactions of the phenyl ring makes the cyanophenoxy group a key pharmacophoric element for this class of compounds.

Stereochemical Implications in Structure-Activity Relationships

Stereochemistry is a fundamental aspect of the SAR of this compound derivatives, as the three-dimensional arrangement of atoms can have a profound impact on their interaction with chiral biological targets such as receptors and enzymes. The presence of a chiral center at the alpha-position of the propanamide chain results in the existence of enantiomers, which can exhibit significantly different pharmacological properties.

For instance, in many biologically active molecules, the (R)- and (S)-enantiomers can display orders of magnitude differences in their potency. This difference in activity is attributed to the fact that only one enantiomer can achieve the optimal orientation to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding pocket. The other enantiomer may bind with lower affinity or not at all, or it may even interact with a different target, potentially leading to off-target effects.

Compound Class Enantiomer Comparison General Observation on Activity
Chiral Propanamides(R)-enantiomer vs. (S)-enantiomerOften, one enantiomer is significantly more potent than the other.
Beta-Blockers(S)-Propranolol vs. (R)-PropranololThe (S)-enantiomer is approximately 100-fold more potent as a beta-blocker.
NSAIDs(S)-Ibuprofen vs. (R)-IbuprofenThe (S)-enantiomer is the active form responsible for anti-inflammatory effects.

Given the chiral nature of the alpha-substituted this compound derivatives, it is highly probable that their biological activity is stereoselective. The (2S) configuration is frequently specified for biologically active analogs in this class, suggesting that this stereoisomer likely possesses the more favorable orientation for receptor binding. Further studies are required to definitively characterize the pharmacological profiles of the individual enantiomers of this compound and its derivatives.

Analytical Methodologies for Research on 2 4 Cyanophenoxy Propanamide and Analogues

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 2-(4-Cyanophenoxy)propanamide and its analogues from complex mixtures, particularly from biological matrices encountered in preclinical research. High-performance liquid chromatography (HPLC) and its ultra-high-performance variant (UHPLC) are the most commonly employed techniques, often coupled with mass spectrometry for definitive identification and trace-level quantification. researchgate.netqub.ac.uk

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of non-volatile compounds like this compound. The separation is typically achieved using a reversed-phase (RP) column, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

The optimization of an HPLC method involves adjusting several parameters to achieve efficient separation with good peak shape and resolution. nih.govresearchgate.net Key parameters include the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the buffer, column temperature, and flow rate. researchgate.net For arylpropionamide compounds, gradient elution is frequently used, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity. nih.gov

Table 1: Typical HPLC/UHPLC Operating Parameters for the Analysis of Arylpropionamide Analogues

Parameter Typical Condition Purpose
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, <2 µm) Separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in Water Acidified aqueous phase to improve protonation and peak shape.
Mobile Phase B Acetonitrile or Methanol Organic solvent to elute the analyte from the column.
Flow Rate 0.3 - 0.6 mL/min Controls the speed of the separation and influences resolution.
Column Temp. 25 - 40 °C Affects viscosity and separation efficiency.
Injection Vol. 2 - 10 µL Volume of the sample introduced into the system.

| Detection | UV (e.g., 235 nm) or Mass Spectrometry | Quantification based on light absorbance or mass-to-charge ratio. sigmaaldrich.com |

For high sensitivity and selectivity, especially at the low concentrations found in biological fluids, HPLC or UHPLC is coupled with tandem mass spectrometry (MS/MS). nih.gov LC-MS/MS has become the standard for the quantitative bioanalysis of pharmaceuticals and their metabolites. thermofisher.combioanalysis-zone.com The UHPLC system provides rapid and high-resolution separation, while the mass spectrometer offers precise measurement of the mass-to-charge ratio (m/z) of the compound and its fragments. qub.ac.uk

This technique is particularly powerful for trace analysis. In the context of SARM analogues, methods have been developed with detection capabilities (CCβ) in the low nanogram per milliliter (ng/mL) range in matrices like urine and plasma. qub.ac.uk The process involves:

Ionization: The compound eluting from the LC column is ionized, typically using electrospray ionization (ESI).

Precursor Ion Selection: The first mass analyzer (Q1) selects the protonated molecule of the target analyte (the precursor ion).

Fragmentation: The selected ion is fragmented in a collision cell (Q2) by collision with an inert gas.

Product Ion Analysis: The resulting fragment ions (product ions) are analyzed by the second mass analyzer (Q3).

Monitoring specific precursor-to-product ion transitions, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and minimizes interference from matrix components. thermofisher.com For each analyte, at least two SRM transitions are typically monitored—one for quantification (quantifier) and one for confirmation (qualifier). thermofisher.com

Table 2: Example LC-MS/MS Parameters for Quantification of SARM Analogues

Analyte Precursor Ion (m/z) Product Ion (Quantifier) Product Ion (Qualifier) Collision Energy (eV)
Ostarine (S-22) 390.1 273.1 305.1 25
Andarine (S-4) 441.1 283.1 355.1 22

| Internal Standard | Varies (Isotopically Labeled) | Varies | Varies | Varies |

Note: The specific m/z values and collision energies are instrument-dependent and require optimization.

Metabolite Identification in Preclinical Biochemical Studies

Understanding the biotransformation of a drug candidate is a critical part of preclinical development. nih.gov Arylpropionamide-based compounds can be extensively metabolized, and the parent compound may have a short half-life in the body. rsc.org Therefore, identifying the major metabolites is essential, as these metabolites may contribute to the compound's activity or could serve as more reliable biomarkers of exposure in doping control or pharmacokinetic studies. qub.ac.ukrsc.org

The identification process typically involves in vitro and in vivo studies. In vitro experiments using liver microsomes or hepatocytes from different species (e.g., rat, dog, human) can predict metabolic pathways. frontiersin.org In vivo studies involve analyzing biological samples (urine, plasma, feces) from animals administered the compound. thermofisher.com

LC coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap MS, is the primary tool for metabolite profiling. chula.ac.thmdpi.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites. By comparing the mass spectra of the parent drug and its potential metabolites, common biotransformations can be identified. rsc.org

Common metabolic pathways for drug molecules, including SARM analogues, include:

Phase I Reactions: Introduction or exposure of functional groups through oxidation (hydroxylation), hydrolysis, or reduction. nih.govfrontiersin.org

Phase II Reactions: Conjugation of the parent drug or its Phase I metabolites with endogenous molecules like glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). nih.govfrontiersin.org

For example, preclinical studies in rodents have identified key metabolites for SARM analogues like ostarine, which was found to be the main marker in plasma, while a bis-hydroxy metabolite of LGD-4033 was identified as the primary marker in urine. qub.ac.uk

Table 3: Examples of Identified Metabolites for Arylpropionamide-based SARMs in Preclinical Studies

Parent Compound Biotransformation Metabolite Description Matrix
Ostarine - Unchanged Parent Drug Plasma
LGD-4033 Hydroxylation (x2) Bis-hydroxy metabolite Urine

| LGD-4033 | O-Demethylation, Hydroxylation | Methoxy metabolite | Plasma |

Development of Dedicated Analytical Strategies for Research in Biological Matrices

Analyzing this compound and its analogues in biological matrices like plasma, urine, or tissue homogenates presents significant challenges due to the complexity of the matrix and the low concentration of the analytes. nih.gov Matrix components such as proteins, lipids, and salts can interfere with the analysis, causing ion suppression or enhancement in the MS source and potentially leading to inaccurate quantification. thermofisher.com Therefore, developing a dedicated analytical strategy with robust sample preparation is crucial.

The primary goal of sample preparation is to isolate the analyte from interfering components and concentrate it before analysis. Common strategies include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma or serum sample to precipitate proteins. thermofisher.com The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): Considered the gold standard for sample cleanup, SPE uses a solid sorbent to selectively retain the analyte while matrix interferences are washed away. The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample. This is a widely used technique for the analysis of SARMs in urine. researchgate.net

Once a method is developed, it must be thoroughly validated to ensure its reliability, accuracy, and precision. Validation typically assesses parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects, often following guidelines from regulatory bodies. nih.govresearchgate.net

Emerging Research Directions and Translational Perspectives for the 2 4 Cyanophenoxy Propanamide Scaffold

Development as Chemical Probes for Investigating Biological Systems

The 2-(4-Cyanophenoxy)propanamide scaffold holds significant promise for the development of chemical probes to explore complex biological systems. The inherent structural features of this scaffold, including the cyanophenoxy group and the propanamide linkage, provide a versatile platform for the design of targeted and responsive molecular tools. These probes can be engineered to interact with specific biological targets, enabling the visualization and elucidation of cellular processes.

The cyanophenoxy moiety can serve as a fluorescent reporter group or be modified to incorporate fluorophores, facilitating the tracking and imaging of biological molecules and events. For instance, the conjugation of fluorescent dyes to the scaffold would allow for real-time monitoring of its distribution and interaction with cellular components. Furthermore, the propanamide linkage offers a site for the attachment of various functional groups, such as reactive moieties for covalent labeling of target proteins or affinity tags for pull-down assays to identify binding partners.

Derivatives of the this compound scaffold can be designed as probes to investigate enzymatic activity. By incorporating a substrate recognized by a specific enzyme, the probe can be designed to produce a detectable signal, such as fluorescence or a color change, upon enzymatic cleavage. This would enable the high-throughput screening of enzyme inhibitors and the study of enzyme kinetics in a cellular context. The development of a library of such probes with varied substrate specificities could provide a powerful toolkit for profiling the activity of entire enzyme families within a biological sample. rsc.org

Table 1: Potential Applications of this compound-Based Chemical Probes

Application AreaProbe Design StrategyPotential Biological Insights
Enzyme Activity Profiling Incorporation of enzyme-specific cleavage sites and fluorescent reporters.Identification of dysregulated enzymatic activity in disease states; high-throughput screening of enzyme inhibitors.
Receptor Labeling and Imaging Conjugation of high-affinity ligands and fluorophores.Visualization of receptor localization and trafficking; quantification of receptor density on cell surfaces.
Protein-Protein Interaction Studies Attachment of photo-crosslinkers and affinity tags.Identification of novel protein interaction partners; mapping of protein interaction networks.
Cellular Imaging Modification with environmentally sensitive dyes.Real-time monitoring of changes in the cellular microenvironment, such as pH or ion concentration.

Applications in Lead Compound Discovery and Optimization

The this compound scaffold serves as a valuable starting point in the discovery and optimization of lead compounds for drug development. danaher.com A "lead" compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The process of refining the chemical structure of lead compounds to enhance their therapeutic potential is known as lead optimization. patsnap.com

The modular nature of the this compound structure, consisting of a phenoxy ring, a propanamide linker, and a cyano group, allows for systematic modifications to explore the structure-activity relationship (SAR). patsnap.com Medicinal chemists can synthesize a library of analogs by introducing various substituents on the aromatic ring, altering the length and composition of the linker, and replacing the cyano group with other functional groups. This systematic approach enables the identification of key structural features responsible for the desired biological activity and provides insights into the molecular interactions with the target.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to guide the lead optimization process. patsnap.com These in silico techniques can predict the binding affinity of designed analogs to the target protein and help prioritize the synthesis of compounds with the highest potential for improved efficacy. This iterative cycle of design, synthesis, and biological evaluation accelerates the identification of potent and selective drug candidates. patsnap.com

Table 2: Strategies for Lead Optimization of the this compound Scaffold

Optimization StrategyModification ApproachDesired Outcome
Potency Enhancement Introduction of substituents on the phenoxy ring to enhance binding interactions with the target.Increased biological activity and lower effective dose.
Selectivity Improvement Modification of the propanamide linker to exploit subtle differences in the binding sites of related targets.Reduced off-target effects and improved safety profile.
Pharmacokinetic Profile Optimization Alteration of physicochemical properties, such as lipophilicity and solubility, through functional group modification.Improved absorption, distribution, metabolism, and excretion (ADME) properties.
Toxicity Reduction Identification and removal of structural motifs associated with toxicity.Enhanced safety and tolerability of the drug candidate.

Exploration in Materials Science Applications

The unique chemical structure of this compound and its derivatives presents opportunities for their exploration in the field of materials science. The presence of the polar cyano group and the amide linkage, which can participate in hydrogen bonding, suggests that these compounds could be used as building blocks for the synthesis of novel polymers and functional materials.

One potential application lies in the development of polymers with tailored thermal and optical properties. For instance, the incorporation of the cyanophenoxy moiety into a polymer backbone could enhance its thermal stability and influence its refractive index. mdpi.com Research has shown that polymers containing polar cyano groups are of interest for the development of advanced electrical and optical materials due to the large dipole moment arising from the polar nitrile group. researchgate.net The synthesis of polymers containing the this compound unit could lead to materials with unique dielectric properties, making them suitable for applications in electronics and optoelectronics.

Furthermore, the ability of the propanamide group to form hydrogen bonds could be exploited in the design of self-assembling materials and hydrogels. The controlled self-assembly of appropriately designed derivatives could lead to the formation of ordered nanostructures with potential applications in areas such as drug delivery and tissue engineering. The biodegradability of amide linkages also opens up the possibility of creating environmentally friendly materials.

Table 3: Potential Materials Science Applications of the this compound Scaffold

Application AreaKey Structural FeaturePotential Material Properties
Advanced Polymers Polar cyano groupHigh thermal stability, tailored refractive index, unique dielectric properties.
Self-Assembling Materials Hydrogen-bonding propanamide groupFormation of ordered nanostructures, stimuli-responsive materials.
Biomaterials Biodegradable amide linkageBiocompatible and biodegradable scaffolds for tissue engineering and drug delivery.
Functional Coatings Aromatic phenoxy ringEnhanced surface properties, such as hydrophobicity and chemical resistance.

Advanced Synthetic Methodologies for Novel Derivatives

The generation of novel derivatives of the this compound scaffold is crucial for exploring its full potential in various scientific domains. Advanced synthetic methodologies are continuously being developed to facilitate the efficient and diverse synthesis of amides. nih.gov

Traditional amide bond formation often involves the use of coupling reagents, which can generate stoichiometric amounts of byproducts. researchgate.net Modern approaches focus on more atom-economical and environmentally benign methods. One such strategy is the direct amidation of carboxylic acids and amines, catalyzed by various catalysts, which minimizes waste generation.

Furthermore, innovative techniques such as flow chemistry and microwave-assisted synthesis can significantly accelerate the synthesis of a library of derivatives. catrin.com Flow chemistry allows for the continuous production of compounds with precise control over reaction parameters, leading to higher yields and purity. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, enabling the rapid exploration of a wide range of chemical space.

The functionalization of the this compound scaffold can be achieved through various organic transformations. For example, the aromatic ring can be modified through electrophilic aromatic substitution reactions to introduce a variety of substituents. The amide N-H bond can be alkylated or arylated to further diversify the structure. These advanced synthetic methods provide the tools to create a vast array of novel derivatives for biological screening and materials science applications.

Table 4: Comparison of Synthetic Methodologies for Amide Bond Formation

MethodologyAdvantagesDisadvantages
Coupling Reagent-Mediated Synthesis High yields, broad substrate scope.Generates stoichiometric byproducts, can be expensive. researchgate.net
Catalytic Direct Amidation Atom-economical, environmentally friendly.May require harsh reaction conditions, catalyst may be expensive.
Flow Chemistry High throughput, precise reaction control, improved safety.Requires specialized equipment, initial setup can be costly. catrin.com
Microwave-Assisted Synthesis Rapid reaction times, increased yields.Potential for localized overheating, scalability can be a challenge.

Future Avenues in Targeted Therapeutic Research Based on Scaffold Modulation

The this compound scaffold represents a promising platform for the future development of targeted therapeutics. The concept of "scaffold hopping," which involves modifying the core structure of a molecule to discover novel compounds with similar biological activity but improved properties, is a key strategy in modern medicinal chemistry. uniroma1.it By applying this approach to the this compound scaffold, researchers can explore new chemical space and identify next-generation drug candidates.

Future research will likely focus on the design of derivatives that can selectively target specific proteins or pathways implicated in disease. This can be achieved by incorporating pharmacophoric features that are known to interact with the desired target. For example, the scaffold could be modified to mimic the binding motif of a natural ligand, leading to the development of potent and selective inhibitors or modulators.

The integration of computational drug design and artificial intelligence will play an increasingly important role in guiding the modulation of this scaffold. patsnap.com Machine learning algorithms can be trained on existing SAR data to predict the biological activity of virtual compounds, thereby accelerating the discovery of new therapeutic agents. Furthermore, the development of peptide-drug conjugates and other targeted delivery systems could enhance the efficacy and reduce the side effects of drugs derived from this scaffold. mdpi.com

The versatility of the this compound scaffold, coupled with advancements in synthetic chemistry and computational tools, positions it as a valuable starting point for the discovery of innovative medicines to address unmet medical needs. The continued exploration of its chemical space is expected to yield novel therapeutics with improved efficacy, selectivity, and safety profiles.

Table 5: Future Research Directions for the this compound Scaffold

Research DirectionKey ObjectivePotential Impact
Scaffold Hopping and Diversification To discover novel chemotypes with improved drug-like properties.Expansion of the therapeutic potential of the scaffold to new disease areas.
Targeted Library Design To generate focused libraries of compounds against specific biological targets.Increased efficiency in the discovery of potent and selective drug candidates.
Computational and AI-Driven Design To utilize in silico methods to predict and optimize the biological activity of new derivatives.Acceleration of the drug discovery process and reduction of experimental costs.
Advanced Drug Delivery Systems To develop targeted delivery strategies to enhance therapeutic efficacy and minimize side effects.Improved patient outcomes and expansion of the therapeutic window.

Q & A

Q. What synthetic routes are recommended for 2-(4-Cyanophenoxy)propanamide, and how can reaction yields be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with coupling 4-cyanophenol with propanamide derivatives via nucleophilic substitution. Key steps include:
    • Step 1 : Activation of the phenol group using chloroacetic acid or similar reagents in polar aprotic solvents (e.g., DMF) .
    • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
    • Yield Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of phenol to propanamide derivative) and maintain anhydrous conditions to minimize hydrolysis .

Q. How should solubility challenges for this compound in aqueous buffers be addressed for biological assays?

  • Methodology : Due to its hydrophobic cyanophenoxy group, solubilize the compound in DMSO (≤1% v/v) followed by dilution in PBS or cell culture media. Confirm stability via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Essential Methods :
    • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–7.8 ppm) and carbonyl signals (δ 170–175 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺ ≈ 219.1 m/z) .
    • HPLC-PDA : Purity >95% with retention time consistency .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzyme inhibition potency be resolved across studies?

  • Methodology :
    • Assay Standardization : Use a unified protocol (e.g., fixed ATP concentration in kinase assays) to minimize variability .
    • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate via dose-response curves (IC₅₀ calculations) .
    • Structural Analysis : Compare binding modes using molecular docking (PDB: 1ATP) to identify steric clashes or solvation discrepancies .

Q. What strategies are effective for modifying the cyanophenoxy moiety to enhance target selectivity in drug discovery?

  • Approach :
    • Bioisosteric Replacement : Substitute the cyano group with trifluoromethyl or nitro groups to alter electronic properties while retaining binding affinity .
    • SAR Studies : Synthesize derivatives (e.g., 2-(4-fluorophenoxy)propanamide) and compare IC₅₀ values against parent compound .
    • Crystallography : Co-crystallize analogs with target enzymes (e.g., CYP450 isoforms) to map interaction hotspots .

Q. How can contradictory stability data under acidic vs. basic conditions be reconciled?

  • Methodology :
    • pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via LC-MS.
  • Acidic Conditions : Hydrolysis of the amide bond dominates (t₁/₂ ≈ 2 hours at pH 1) .
  • Basic Conditions : Cyanophenoxy group oxidation to quinone derivatives occurs (λmax shift in UV-Vis) .
    • Stabilization Strategies : Use lyophilization for long-term storage or encapsulate in liposomes for in vivo delivery .

Methodological Guidance for Data Interpretation

Q. How should researchers address low reproducibility in cytotoxicity assays?

  • Solutions :
    • Cell Line Authentication : Use STR profiling to confirm identity (e.g., HeLa, MCF-7) .
    • Mitochondrial Interference Check : Rule out false positives via ATP-based viability assays (e.g., CellTiter-Glo) .

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

  • Tools :
    • SwissADME : Predict CYP450 metabolism and bioavailability .
    • GLORYx : Map phase I/II metabolites using fragment-based machine learning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.